molecular formula C9H8BrFO2 B14078637 4-Bromo-3-ethoxy-2-fluorobenzaldehyde

4-Bromo-3-ethoxy-2-fluorobenzaldehyde

Cat. No.: B14078637
M. Wt: 247.06 g/mol
InChI Key: PJVCARILSIGCBX-UHFFFAOYSA-N
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Description

4-Bromo-3-ethoxy-2-fluorobenzaldehyde is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, ethoxy, and fluorine groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-ethoxy-2-fluorobenzaldehyde typically involves multi-step reactions. One common method includes the bromination of 3-ethoxy-2-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-ethoxy-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3-ethoxy-2-fluorobenzaldehyde is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethoxy-2-fluorobenzaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-ethoxy-2-fluorobenzaldehyde is unique due to the presence of all three substituents (bromine, ethoxy, and fluorine) on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis and various applications .

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

4-bromo-3-ethoxy-2-fluorobenzaldehyde

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-5H,2H2,1H3

InChI Key

PJVCARILSIGCBX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1F)C=O)Br

Origin of Product

United States

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